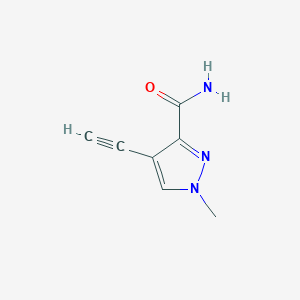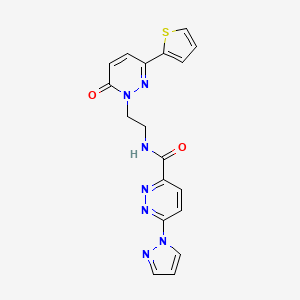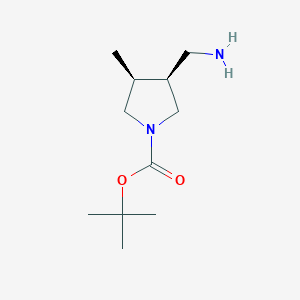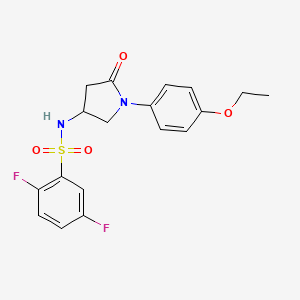
3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions . In one example, a mixture of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and an aromatic azide were combined in water with a ligand and copper salt . The reaction was stirred at 70 °C until the disappearance of the starting compound .Applications De Recherche Scientifique
Hypoglycemic Activity
The molecule has been studied for its hypoglycemic activity, where series of imidazopyridine thiazolidine-2,4-diones, structurally related, were synthesized and evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation and their hypoglycemic activity in diabetic mice. These studies suggest potential applications in diabetes treatment, emphasizing the structure-activity relationships significant for hypoglycemic efficacy (Oguchi et al., 2000).
Antitumor Activity
A notable application is in the field of cancer research, where new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and showed broad-spectrum cytotoxic potency against various cancer cell lines. This work highlights the molecule's potential as a template for developing targeted anticancer therapies (El-Sayed et al., 2018).
DNA Binding Studies
Imidazolidine derivatives have also been investigated for their DNA binding abilities, which is critical for understanding their mechanism of action as potential anticancer drugs. Studies involving UV-Vis spectroscopy and cyclic voltammetry have shown that these compounds exhibit significant DNA binding affinity, making them candidates for further development into effective anticancer drugs (Shah et al., 2013).
Antimicrobial and Antifungal Activities
Further research into thiazolidine-2,4-dione derivatives has demonstrated their antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents for treating infections resistant to existing antibiotics (Alhameed et al., 2019).
Propriétés
IUPAC Name |
3-[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-27-16-6-8-21(9-7-16)14-4-2-13(3-5-14)18(25)22-11-15(12-22)23-17(24)10-20-19(23)26/h2-5,15-16H,6-12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDHSWLUCFXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)


![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)



![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)
![2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2567360.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2567362.png)
